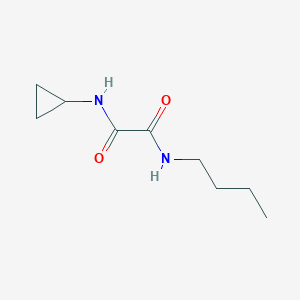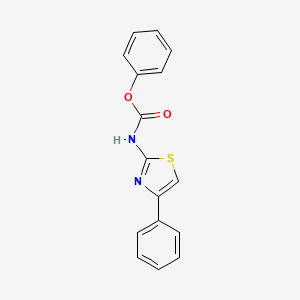![molecular formula C26H16Cl4N2 B11532719 N,N'-bis[(E)-(3,4-dichlorophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B11532719.png)
N,N'-bis[(E)-(3,4-dichlorophenyl)methylidene]biphenyl-4,4'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3,4-Dichlorophenyl)-N-{4’-[(E)-[(3,4-Dichlorophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}methanimine is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3,4-Dichlorophenyl)-N-{4’-[(E)-[(3,4-Dichlorophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}methanimine typically involves a multi-step process. One common method includes the following steps:
Formation of the Schiff Base: The initial step involves the condensation of 3,4-dichlorobenzaldehyde with 4’-amino-[1,1’-biphenyl]-4-ylamine under acidic conditions to form the Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the desired imine compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key factors include the choice of solvents, catalysts, and reaction conditions to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3,4-Dichlorophenyl)-N-{4’-[(E)-[(3,4-Dichlorophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(E)-1-(3,4-Dichlorophenyl)-N-{4’-[(E)-[(3,4-Dichlorophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-(3,4-Dichlorophenyl)-N-{4’-[(E)-[(3,4-Dichlorophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with similar dichlorophenyl groups but different functional groups.
Biphenyl Derivatives: Compounds with similar biphenyl structures but different substituents.
Uniqueness
(E)-1-(3,4-Dichlorophenyl)-N-{4’-[(E)-[(3,4-Dichlorophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}methanimine is unique due to its specific combination of dichlorophenyl and biphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H16Cl4N2 |
|---|---|
Molecular Weight |
498.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-N-[4-[4-[(3,4-dichlorophenyl)methylideneamino]phenyl]phenyl]methanimine |
InChI |
InChI=1S/C26H16Cl4N2/c27-23-11-1-17(13-25(23)29)15-31-21-7-3-19(4-8-21)20-5-9-22(10-6-20)32-16-18-2-12-24(28)26(30)14-18/h1-16H |
InChI Key |
KFYGINPWZKAPCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=CC3=CC(=C(C=C3)Cl)Cl)N=CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide](/img/structure/B11532645.png)
![2-{(E)-[2-(4-bromophenyl)hydrazinylidene]methyl}-4,6-dinitrophenol](/img/structure/B11532653.png)

![4-(3-{[(3,5-Dimethoxyphenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B11532675.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11532677.png)

![2-[4-Chloro-2-methyl(phenylsulfonyl)anilino]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11532687.png)
![2-bromo-4-chloro-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11532691.png)
![(3Z,5E)-3,5-bis[4-(benzyloxy)-3-methoxybenzylidene]-1-propylpiperidin-4-one](/img/structure/B11532692.png)
![Dibenzo[a,c]phenazin-11-yl(4-phenylpiperazino)methanone](/img/structure/B11532699.png)
![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B11532704.png)
![2-(3,4-dichlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11532712.png)
![6-bromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B11532714.png)
